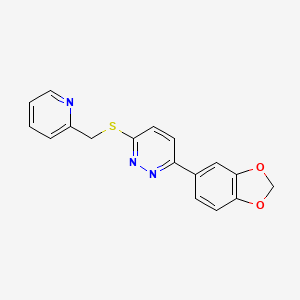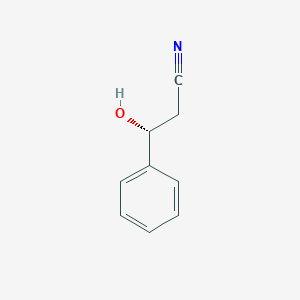![molecular formula C10H12N2 B2598104 N-[(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine CAS No. 1408747-90-9](/img/structure/B2598104.png)
N-[(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine” is a chemical compound with the molecular formula C10H16N2 . It is used in the synthesis of copper (II) complexes with multidentate ligands .
Synthesis Analysis
Propargylamines, a class of compounds to which “this compound” belongs, have many pharmaceutical and biological properties . A green approach to synthesize such compounds is very relevant . This involves solvent-free synthetic approaches towards propargylamines via A3 and KA2 coupling reactions .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H16N2/c1-8(2)12-7-10-9(3)5-4-6-11-10/h4-6,8,12H,7H2,1-3H3 .
Chemical Reactions Analysis
“this compound” is used in the synthesis of copper (II) complexes with multidentate ligands . A radical mechanism for the catalysis was confirmed by the fact that addition of radical scavengers such as TEMPO into the reaction mixture could severely suppress the catalysis .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 164.25 . It is a liquid at room temperature .
Aplicaciones Científicas De Investigación
Expedient Synthesis of N-Methyl- and N-Alkylamines
N-Methyl- and N-alkylamines are significant in academic research and industrial production, given their roles in life-science molecules. A novel method for their synthesis involves reductive amination using cobalt oxide nanoparticles, demonstrating an efficient, cost-effective approach for generating these amines from nitroarenes or amines and formaldehyde or aldehydes in the presence of formic acid (Senthamarai et al., 2018).
Catalytic Aminocarbonylation of Nitrogen-containing Iodo-heteroaromatics
The catalytic aminocarbonylation of 2-iodopyridine, 3-iodopyridine, and iodopyrazine using palladium results in N-substituted nicotinamides and related compounds, showcasing an efficient pathway to synthesize biologically relevant molecules (Takács et al., 2007).
Synthesis and Bioactivities of Pyrazole Derivatives
The synthesis of N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine and related compounds demonstrates their significance in drug discovery. These compounds are studied for their antitumor, antifungal, and antibacterial activities, revealing the role of N-methyl- and N-alkylamines in developing new therapeutic agents (Titi et al., 2020).
Group 10 Metal Aminopyridinato Complexes
These complexes are synthesized for applications in catalysis, such as aryl-Cl activation and hydrosilane polymerization, illustrating the utility of N-alkylated amines in developing new catalytic processes (Deeken et al., 2006).
Ni(0)/NHC-catalyzed Amination
The amination of N-heteroaryl methyl ethers via the cleavage of carbon–oxygen bonds using a Ni(0)/NHC-based catalyst system is crucial for the synthesis of aminopyridine and related heteroarenes, highlighting innovative approaches to N-alkylation (Tobisu et al., 2012).
Inorganic-organic Hybrid Material Based on Amine-functionalized Zeolite
The study of amine compound functionalized on zeolite Y for catalyst lifetime enhancement in transesterification reactions points to the importance of N-alkylamines in materials science and green chemistry (Samerjit et al., 2016).
Propiedades
IUPAC Name |
N-[(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-3-6-11-8-10-9(2)5-4-7-12-10/h1,4-5,7,11H,6,8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTNRTFSKLGCOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CNCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[1-(5-Chloro-2-fluorobenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2598022.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide](/img/structure/B2598023.png)

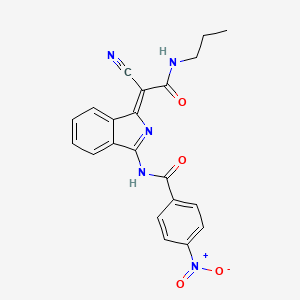
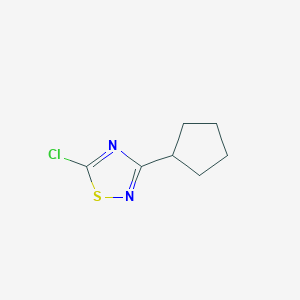
![4-(4-Chlorophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B2598031.png)
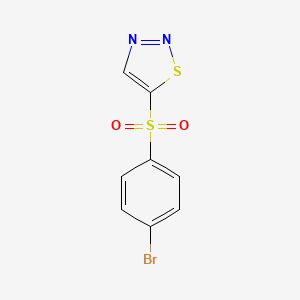


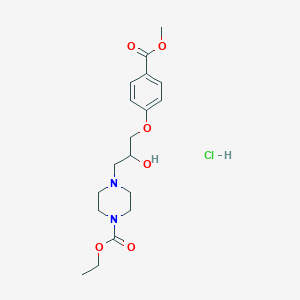
![4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)
